molecular formula C11H17N3O B1489387 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1402667-26-8

5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1489387
CAS No.: 1402667-26-8
M. Wt: 207.27 g/mol
InChI Key: ZVENUPUSKPFFBG-UHFFFAOYSA-N
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Description

5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyrrolidine ring and at the 5-position with a cyclopentyl group. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of 1,2,4-oxadiazoles, which are known for their metabolic stability, hydrogen-bonding capacity, and bioisosteric properties .

Properties

IUPAC Name

5-cyclopentyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-4-8(3-1)11-13-10(14-15-11)9-5-6-12-7-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVENUPUSKPFFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid with pyrrolidin-3-ylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in a suitable solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be utilized as a building block for more complex molecules. This property is particularly beneficial in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Compound NameStructureApplication
5-Cyclopentyl-1,2,4-oxadiazoleStructureIntermediate in organic synthesis
4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxyphenyl)pyrrolidin-2-oneStructurePotential therapeutic agent

Biological Applications

Biological Activity
Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as a lead compound in drug development aimed at treating various diseases, including cancer and neurological disorders.

Case Study: Antioxidant Activity
A study demonstrated that derivatives of oxadiazoles exhibited potent antioxidant properties. For instance, compounds similar to this compound were found to have antioxidant activity exceeding that of established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Medicinal Applications

Therapeutic Potential
The compound is being explored for its therapeutic applications due to its interaction with biological targets. Preliminary studies suggest efficacy in modulating pathways involved in inflammation and cancer progression.

Mechanism of Action
The exact mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes. This interaction can lead to modulation of biological processes relevant to disease treatment.

Industrial Applications

Material Science
In the industrial sector, this compound is utilized in the production of advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Synthesis Optimization
The industrial synthesis of this compound may involve advanced techniques such as continuous flow chemistry to enhance yield and purity. Optimizing reaction conditions is crucial for scaling up production while maintaining quality.

Mechanism of Action

The mechanism by which 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The physicochemical and biological properties of 1,2,4-oxadiazoles are highly dependent on substituents. Key analogs and their differences are summarized below:

Compound Name Substituent (5-position) Substituent (3-position) Molecular Weight (g/mol) Key Properties/Activities References
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Cyclopentyl Pyrrolidin-3-yl ~235.33* Enhanced lipophilicity; potential CNS activity
3-Cyclopropyl-5-[(3R)-pyrrolidin-3-yl]-1,2,4-oxadiazole Cyclopropyl (3R)-Pyrrolidin-3-yl 193.22 Reduced steric bulk; improved solubility
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Methyl Pyrrolidin-3-yl 165.19 Higher polarity; lower logP
5-(Pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole Pyrimidin-5-yl Phenyl 254.25 Aromatic stacking potential; antiviral leads

*Calculated based on molecular formula C12H17N3O.

  • Cyclopentyl vs. However, this may reduce aqueous solubility.
  • Pyrrolidin-3-yl vs. Pyridyl/Phenyl : The pyrrolidine ring introduces a basic nitrogen, enabling salt formation (e.g., hydrochloride salts for improved bioavailability) , whereas aryl groups (e.g., pyridyl) enhance π-π interactions in enzyme binding .

Physicochemical and Computational Data

  • Stereochemical Considerations : The (3R)-pyrrolidin-3-yl configuration in analogs like 3-cyclopropyl-5-[(3R)-pyrrolidin-3-yl]-1,2,4-oxadiazole enhances enantioselective binding to targets such as G-protein-coupled receptors .

Biological Activity

5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring fused with a pyrrolidine moiety and a cyclopentyl group. This unique structure contributes to its pharmacological properties. The oxadiazole ring is known for its bioisosteric properties, which can enhance the compound's interaction with biological targets.

Research indicates that compounds containing the oxadiazole scaffold often exhibit diverse biological activities. The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar oxadiazole derivatives have shown inhibitory effects on various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment .
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing pathways related to metabolic and inflammatory diseases .

Antidiabetic Potential

One of the primary areas of interest for this compound is its potential role in treating type 2 diabetes. Studies have shown that similar compounds can effectively inhibit DPP-IV activity, leading to increased insulin secretion and lower blood glucose levels .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) .
  • Mechanisms of Action : These compounds may induce apoptosis through pathways involving p53 expression and caspase activation .

Study 1: DPP-IV Inhibition

A study focused on the synthesis and evaluation of pyrrolidine-based oxadiazoles found that certain derivatives exhibited potent DPP-IV inhibitory activity. The structure–activity relationship (SAR) indicated that modifications on the cyclopentyl group could enhance efficacy .

Study 2: Anticancer Efficacy

In vitro evaluations of various oxadiazole derivatives showed promising results against multiple cancer cell lines. For example, a derivative with a similar structure to this compound demonstrated IC50 values in the low micromolar range against MCF-7 cells .

Data Tables

Compound Target IC50 (µM) Activity
This compoundDPP-IVNot specifiedAntidiabetic
Similar Oxadiazole DerivativeMCF-72.36Anticancer
Similar Oxadiazole DerivativePANC-10.2757Anticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

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